3-Fluoro-4-methoxyphenethyl acetate
Description
3-Fluoro-4-methoxyphenethyl acetate is an ester derivative of phenylacetic acid, characterized by a fluoro (-F) substituent at the 3-position and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. The compound features an acetate ester functional group (-OAc) attached to the phenethyl backbone.
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(13)15-6-5-9-3-4-11(14-2)10(12)7-9/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHMPOMYTLMXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation Using Acetic Anhydride
The most straightforward method involves reacting 3-fluoro-4-methoxyphenethyl alcohol with acetic anhydride under basic conditions. This approach mirrors protocols used in the synthesis of linezolid derivatives, where acetylation is achieved in dichloromethane (DCM) with catalytic triethylenediamine (DABCO) or cesium carbonate (Cs₂CO₃).
Procedure :
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Reaction Setup : 3-Fluoro-4-methoxyphenethyl alcohol (1.0 eq) is dissolved in DCM, followed by dropwise addition of acetic anhydride (2.0–4.0 eq).
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Catalysis : DABCO (2.0 eq) or Cs₂CO₃ (1.2 eq) is added to facilitate the reaction at room temperature.
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Workup : The mixture is stirred for 12–24 hours, quenched with saturated NH₄Cl, and extracted with ethyl acetate.
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Purification : The crude product is crystallized from ethanol or purified via flash chromatography (petroleum ether/ethyl acetate, 20:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 42–65% (inferred from) | |
| Solvent System | DCM/Ethanol | |
| Chromatography Ratio | 20:1 (PE:EA) |
This method balances simplicity and scalability, though yields may vary due to competing side reactions.
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 20 mol% vitamin B₁ | |
| Temperature | 60–80°C | |
| Yield (Analog) | 42–65% (ethyl 4-nitrobenzoate) |
This method is advantageous for avoiding harsh reagents but requires optimization for the target substrate.
Copper-Mediated Coupling Reactions
Patent literature on bislinezolid synthesis describes copper-catalyzed coupling reactions applicable to fluorinated phenethyl derivatives. Although designed for dimerization, the acetylation step is directly relevant.
Procedure :
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Coupling : 3-Fluoro-4-methoxyphenethyl alcohol (1.0 eq) and acetyl chloride (1.5 eq) are combined in dimethylformamide (DMF) with CuBr (0.05–0.2 eq) and Cs₂CO₃ (1.2 eq).
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Reaction Conditions : Heated to 85–95°C for 2–4 hours.
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Workup : Filtered and extracted with DCM, followed by column chromatography (DCM/methanol, 20:1).
Key Data :
This method offers high purity (>98%) but involves costly catalysts and stringent conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Purity |
|---|---|---|---|---|
| Direct Acetylation | 42–65 | High | Moderate | 95% |
| Vitamin B₁ Catalysis | 42–65* | Moderate | High | 90–95% |
| Copper-Mediated | 65* | Low | Low | >98% |
*Inferred from analogous reactions.
Key Insights :
-
Direct Acetylation is preferred for industrial-scale production due to its simplicity and moderate cost.
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Vitamin B₁ Catalysis aligns with green chemistry principles but requires optimization.
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Copper-Mediated methods deliver high purity but are less economical for large batches.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxyphenethyl acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenethyl acetate group to corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can reduce the acetate group to an alcohol.
Substitution: Substitution reactions can replace the fluorine or methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-Fluoro-4-methoxyphenyl acetate can be oxidized to 3-fluoro-4-methoxyphenyl acetic acid.
Reduction: Reduction can yield 3-fluoro-4-methoxyphenethyl alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
3-Fluoro-4-methoxyphenethyl acetate has been investigated for its potential in pharmaceutical applications. Notably:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer effects against various cell lines, including HeLa and MDA-MB-231 cells. The fluoro group enhances the compound's ability to interact with biological targets involved in cancer proliferation.
- Antimicrobial Properties : Studies have shown that compounds derived from 3-fluoro-4-methoxyphenethyl acetate exhibit antibacterial activity against certain strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
- Drug Design : The compound serves as a precursor for synthesizing other bioactive molecules, including chalcone derivatives, which are known for their diverse pharmacological activities. Chalcones can be further modified to produce various active pharmaceutical ingredients (APIs) used in treating inflammatory diseases and other conditions .
Biological Research
In biological studies, 3-fluoro-4-methoxyphenethyl acetate has been utilized to explore its interactions with cellular pathways:
- Mechanisms of Action : Research indicates that derivatives can inhibit specific cellular pathways linked to cancer growth and bacterial resistance mechanisms. For example, certain analogs have shown the ability to disrupt bacterial cell functions, indicating their potential as therapeutic agents against resistant strains .
- Bioisosterism Studies : The compound has been part of structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. These studies help identify optimal substituents that enhance efficacy while minimizing toxicity .
Mechanism of Action
The mechanism by which 3-Fluoro-4-methoxyphenethyl acetate exerts its effects depends on its molecular targets and pathways. The fluorine and methoxy groups can influence the compound's interaction with biological targets, such as enzymes and receptors. The specific mechanism may vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include fluorinated methoxyphenylacetic acids and their esters. Key differences lie in substituent positions and functional groups, which influence physicochemical properties and reactivity.
Table 1: Comparison of Structural Analogues
| Compound Name | Molecular Formula | Substituent Positions | Functional Group | Molecular Weight (g/mol) | CAS RN | Similarity Score* |
|---|---|---|---|---|---|---|
| 3-Fluoro-4-methoxyphenethyl acetate | C₁₁H₁₃FO₃ | 3-F, 4-OCH₃ | Ester | ~212.22† | N/A | Reference |
| 3-Fluoro-4-methoxyphenylacetic acid | C₉H₉FO₃ | 3-F, 4-OCH₃ | Carboxylic acid | 184.16 | 452-14-2 | 0.81 |
| 2,6-Difluoro-4-methoxyphenylacetic acid | C₉H₇F₂O₃ | 2,6-F, 4-OCH₃ | Carboxylic acid | 216.15 | 886498-98-2 | 0.90 |
| 4-Fluoro-3-methoxyphenylacetic acid | C₉H₉FO₃ | 4-F, 3-OCH₃ | Carboxylic acid | 184.16 | 946713-86-6 | 0.82 |
| Methyl 2-(3-fluoro-4-nitrophenyl)acetate | C₉H₈FNO₄ | 3-F, 4-NO₂ | Ester | 213.16 | 169339-41-7 | N/A |
| (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid | C₁₅H₁₃FNO₅S | 3-F, 4-OCH₃, sulphonamide | Carboxylic acid | 339.34 | 1104620-86-1 | N/A |
*Similarity scores based on structural similarity algorithms (0–1 scale) .
†Estimated based on molecular formula.
Key Findings from Comparative Analysis
Substituent Position and Polarity: The 3-Fluoro-4-methoxyphenethyl acetate’s substituents create a polar aromatic system, enhancing solubility in organic solvents compared to non-fluorinated analogs. In contrast, 4-Fluoro-3-methoxyphenylacetic acid (CAS 946713-86-6) reverses substituent positions, altering electronic distribution and acidity (pKa ~3–4 for carboxylic acids vs. esters’ neutrality) .
Functional Group Impact: Carboxylic acid derivatives (e.g., 3-Fluoro-4-methoxyphenylacetic acid) exhibit higher melting points (e.g., ~150–170°C inferred from benzoic acid analogs ) compared to esters, which are typically liquids or low-melting solids.
Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) group in Methyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS 169339-41-7) strongly withdraws electrons, reducing aromatic reactivity toward electrophiles compared to methoxy-containing analogs .
Biological Activity
3-Fluoro-4-methoxyphenethyl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
3-Fluoro-4-methoxyphenethyl acetate features a phenethyl acetate backbone with a fluorine atom at the 3-position and a methoxy group at the 4-position on the aromatic ring. This structure is significant as it influences the compound's interaction with biological targets, affecting its pharmacological properties.
The biological activity of 3-Fluoro-4-methoxyphenethyl acetate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity through hydrogen bonding and dipole interactions, while the methoxy group modulates electronic properties, impacting reactivity and stability. These interactions can influence various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that mediate cell signaling processes.
Anticancer Activity
Research indicates that 3-Fluoro-4-methoxyphenethyl acetate exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Liver Cancer | 200 | Induction of apoptosis via JNK activation | |
| Breast Cancer | 150 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes.
Table 2: Summary of Anti-inflammatory Studies
| Study Reference | Inflammatory Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| LPS-induced model | 75 | Inhibition of COX enzymes | |
| TNF-alpha stimulated | 100 | Reduction in cytokine production |
Case Studies
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Case Study on Liver Cancer :
A study published in Cancer Biology & Therapy demonstrated that treatment with 3-Fluoro-4-methoxyphenethyl acetate resulted in a significant reduction in liver cancer cell viability. The mechanism was linked to JNK pathway activation, leading to increased apoptosis markers such as cleaved caspase-3. -
Case Study on Inflammation :
Another study highlighted its effectiveness in reducing inflammation in a murine model of arthritis. The compound decreased swelling and pain scores significantly compared to controls, showcasing its potential for therapeutic applications in inflammatory diseases.
Q & A
Q. Critical Parameters :
- Temperature : Friedel-Crafts reactions require strict anhydrous conditions and temperatures between 0–5°C to avoid side reactions .
- Catalyst Purity : Impurities in AlCl₃ reduce acylation efficiency.
- Data Contradiction : Structural isomers (e.g., 4-Fluoro-3-methoxyphenylacetic acid, CAS 946713-86-6) may form if substituent positions shift during synthesis, necessitating HPLC or GC-MS validation .
Basic: How can researchers confirm the structural integrity of 3-Fluoro-4-methoxyphenethyl acetate?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
NMR :
- ¹H NMR : Identify methoxy (-OCH₃, δ 3.8–3.9 ppm), acetate methyl (δ 2.0–2.1 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- ¹⁹F NMR : Fluorine signals at δ -110 to -120 ppm confirm substitution position .
HPLC : Compare retention times with reference standards (e.g., Aldrich Market Select compounds) to rule out isomers like 4-Fluoro-3-methoxy derivatives .
Mass Spectrometry : Molecular ion peaks at m/z 214.18 (C₁₀H₁₁FO₄) validate molecular weight .
Data Contradiction Alert : Fluorine’s electron-withdrawing effect may alter expected splitting patterns in NMR, requiring DFT calculations for unambiguous assignment .
Advanced: How does the fluorine substituent impact the compound’s metabolic stability in pharmacokinetic studies?
Methodological Answer:
Fluorine enhances metabolic stability by:
Blocking Oxidative Metabolism : The C-F bond resists cytochrome P450-mediated oxidation, extending half-life.
Lipophilicity Modulation : LogP increases by ~0.25 compared to non-fluorinated analogs, improving membrane permeability .
Q. Experimental Design :
- In Vitro Assays : Use liver microsomes (human/rat) to measure intrinsic clearance. Compare with 4-Methoxyphenethyl acetate (non-fluorinated control).
- LC-MS/MS Quantification : Track parent compound depletion over time .
Contradiction Note : Fluorine’s position (para vs. meta) significantly affects stability. For example, 3-Fluoro-4-methoxy derivatives show 30% slower clearance than 4-Fluoro-3-methoxy isomers .
Advanced: What computational strategies predict the biological activity of 3-Fluoro-4-methoxyphenethyl acetate?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., esterases or acetyltransferases). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues.
QSAR Modeling : Correlate substituent effects (e.g., Hammett σ constants for -OCH₃ and -F) with bioactivity data from analogs (e.g., 3-Fluoro-4-methylbenzoic acid, CAS 350-28-7) .
MD Simulations : Assess stability in lipid bilayers using GROMACS, leveraging data from cholesteryl acetate membrane studies .
Validation Requirement : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to resolve discrepancies between computational and empirical data .
Basic: What are the key challenges in purifying 3-Fluoro-4-methoxyphenethyl acetate?
Methodological Answer:
Chromatographic Separation :
- Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients to resolve isomers (e.g., 4-Fluoro-3-methoxy vs. 3-Fluoro-4-methoxy) .
- Optimize mobile phase pH (2.5–3.0) to suppress silanol interactions with the acetate group.
Crystallization : Poor solubility in polar solvents necessitates mixed solvents (e.g., ethyl acetate/hexane).
Data Contradiction : Structural analogs (e.g., 3-Fluoro-4-methylbenzoic acid, mp 169–171°C) suggest similar melting points, but acetate esters often exhibit lower mp ranges, complicating crystallization .
Advanced: How can researchers address conflicting data on the compound’s solubility and stability?
Methodological Answer:
Solubility Profiling :
- Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. Compare with PubChem data for fluorinated acetophenones .
Stability Studies :
- Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor acetate ester hydrolysis via TLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products with LC-MS .
Contradiction Resolution : Discrepancies often arise from isomer contamination. For example, 3-Fluoro-4-methoxy derivatives degrade 20% faster than 4-Fluoro-3-methoxy analogs under UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
